Cas no 42151-56-4 (Benzenemethanol, a-[(1R)-1-(dimethylamino)ethyl]-,(aS)-)
![Benzenemethanol, a-[(1R)-1-(dimethylamino)ethyl]-,(aS)- structure](https://it.kuujia.com/scimg/cas/42151-56-4x500.png)
42151-56-4 structure
Nome del prodotto:Benzenemethanol, a-[(1R)-1-(dimethylamino)ethyl]-,(aS)-
Benzenemethanol, a-[(1R)-1-(dimethylamino)ethyl]-,(aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenemethanol, a-[(1R)-1-(dimethylamino)ethyl]-,(aS)-
- (1S,2R)-(+)-N-Methylephedrine
- Benzenemethanol, α-[1-(dimethylamino)ethyl]-, [S-(R*,S*)]-
- L-(+)-erythro-N-methylephedrine
- S,R-(+)-N-Methylephedrine
- Methylephedrine
- (1S,2R)-(+)-N-Methylephedrine, 99%
- Methylephedrine, D-
- R,S-(-)-N-methylephedrine
- N-Methylephedrine D-form [MI]
- Q27291941
- D-N-Methylephedrine
- (1S,2R)-N-Methylephedrine
- VP306Z33KI
- (+)-Methylephedrine
- FMCGSUUBYTWNDP-MWLCHTKSSA-N
- UNII-VP306Z33KI
- 1201-56-5
- AKOS025405530
- BENZENEMETHANOL, .ALPHA.-((1R)-1-(DIMETHYLAMINO)ETHYL)-, (.ALPHA.S)-
- 42151-56-4
- (+)-N-Methylephedrine
- Benzenemethanol, alpha-((1R)-1-(dimethylamino)ethyl)-, (alphaS)-
- N-METHYLEPHEDRINE, D-
- (1S,2R)-2-Dimethylamino-1-phenylpropanol
- (1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol
- J-500060
- Methylephedrine, (+)-
- DTXSID20962313
- SCHEMBL2712293
- DTXSID701021165
-
- Inchi: InChI=1S/C11H17NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t9-,11-/m1/s1
- Chiave InChI: FMCGSUUBYTWNDP-MWLCHTKSSA-N
- Sorrisi: C[C@H]([C@H](C1=CC=CC=C1)O)N(C)C
Proprietà calcolate
- Massa esatta: 179.13111
- Massa monoisotopica: 179.131014166g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 141
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 1
- Superficie polare topologica: 24.
- XLogP3: 1.7
Proprietà sperimentali
- Colore/forma: Non disponibile
- Densità: 1.0020 (rough estimate)
- Punto di fusione: 87-90 °C(lit.)
- Punto di ebollizione: 311.8°C (rough estimate)
- Indice di rifrazione: 1.5320 (estimate)
- PSA: 23.47
- Solubilità: Non disponibile
Benzenemethanol, a-[(1R)-1-(dimethylamino)ethyl]-,(aS)- Letteratura correlata
-
1. Reactions involving hexafluoropropylene oxide: novel ring opening reactions and resolution of a racemic mixture of a bromofluoro ester, ultrasound mediated Reformatsky reactions and stereoselectivityPaul L. Coe,Marianne L?hr,Christophe Rochin J. Chem. Soc. Perkin Trans. 1 1998 2803
-
Teresa B. Freedman,N. Ragunathan,Susan Alexander Faraday Discuss. 1994 99 131
-
Hidayat Hussain,Ivan R. Green,Karsten Krohn,Ishtiaq Ahmed Nat. Prod. Rep. 2013 30 640
-
Huang Lu,Guonan Chen Anal. Methods 2011 3 488
-
Carmen Nájera,Francisco Foubelo,José M. Sansano,Miguel Yus Org. Biomol. Chem. 2020 18 1279
42151-56-4 (Benzenemethanol, a-[(1R)-1-(dimethylamino)ethyl]-,(aS)-) Prodotti correlati
- 321-97-1((-)-Pseudoephedrine)
- 50906-05-3(Ephedrine hemihydrate)
- 1341170-44-2(Cyclohexanamine, 3-[(1-methylethyl)sulfonyl]-)
- 1247441-83-3(2-(3,5-Difluorophenyl)-1h-imidazole)
- 2228578-40-1(3-(1-bromo-2-methylpropan-2-yl)imidazo1,2-apyrazine)
- 21256-29-1(1-carbamimidamido-N-2-(4-chlorophenyl)ethylmethanimidamide)
- 571158-77-5(3-amino-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one)
- 16732-71-1(7-Bromo-1H-indole-2-carboxylic acid)
- 1875293-29-0(N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-fluoro-2-methylbenzamide)
- 2228424-45-9(tert-butyl 2-5-(methoxycarbonyl)pyridin-2-ylpiperazine-1-carboxylate)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
